Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of a trifluoromethyl group and a pyrrolo[3,2-C]pyridine core makes it an interesting subject for research in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under basic conditions. This reaction proceeds regioselectively to form the desired pyridine derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel drugs with potential neuroprotective and anti-inflammatory properties.
Agrochemicals: The compound serves as a building block for the synthesis of herbicides and insecticides.
Material Science: Its unique electronic properties make it suitable for use in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its potential neuroprotective and anti-inflammatory effects. The compound may inhibit key enzymes and signaling pathways involved in inflammation and cell death .
Comparison with Similar Compounds
2-Pyridone Derivatives: These compounds share a similar pyridine core and exhibit diverse biological activities.
Trifluoromethylpyridine: This compound has similar fluorinated properties and is used in various chemical applications.
Uniqueness: Ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-C]pyridine-2-carboxylate is unique due to its combination of a trifluoromethyl group and a pyrrolo[3,2-C]pyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8-5-6-7(16-8)3-4-15-9(6)11(12,13)14/h3-5,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGDKOAXDKIDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CN=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.